TCO-PEG4-Acid

Vue d'ensemble

Description

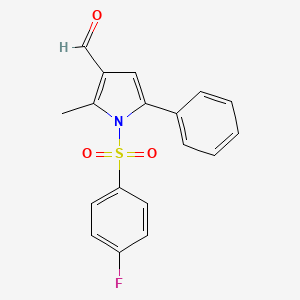

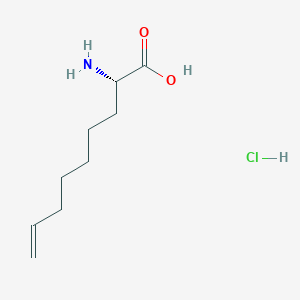

TCO-PEG4-Acid is an amine-reactive, non-activated building block with enhanced solubility in aqueous media due to the hydrophilic PEG spacer arm . It is commonly used for derivatizing amine-containing molecules in the presence of activators (e.g., EDC, or HATU) through a stable amide bond .

Synthesis Analysis

This compound can be conjugated to an oligonucleotide containing a primary amine using NHS ester chemistry . It is also used as a building block in the synthesis of PROTACs .Molecular Structure Analysis

The molecular formula of this compound is C20H35NO8 . It has a molecular weight of 417.49 . The structure of this compound contains a total of 64 bonds, including 29 non-H bonds, 3 multiple bonds, 17 rotatable bonds, 3 double bonds, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 4 ethers (aliphatic) .Chemical Reactions Analysis

This compound is highly reactive with tetrazine in an inverse electron demand Diels Alder (IEDDA) reaction followed by a retro-DA reaction . This reaction is a bioorthogonal reaction that possesses exceptional kinetics (k > 800 -1 s -1) and selectivity .Physical And Chemical Properties Analysis

This compound is a colorless to slightly yellow oil . It is soluble in DMSO, DMF, DCM, THF, and Chloroform . The hydrophilic PEG spacer increases its solubility in aqueous media .Applications De Recherche Scientifique

Enhanced Bioorthogonal Reactions : Rahim et al. (2015) found that incorporating TCO via hydrophilic poly(ethylene glycol) (PEG) linkers significantly enhances its reactivity in bioorthogonal pretargeting applications. This enhancement is over five-fold in functional density without affecting antibody binding, demonstrating improved imaging capabilities for cancer biomarkers (Rahim, Kota, & Haun, 2015).

Pretargeted Radioimmunotherapy in Cancer : Rondon et al. (2017) focused on the modification of monoclonal antibodies by grafting TCO derivatives for pretargeted radioimmunotherapy in colorectal cancer models. They found that using PEG linkers allows better accessibility for TCO grafting but might decrease the number of reactive TCO (Rondon et al., 2017).

Improved Diagnostic Imaging : Edem et al. (2020) developed a 68Ga-labeled DOTA-Tetrazine as a PET alternative for pretargeted imaging. This study illustrates the utility of TCO in advancing diagnostic imaging techniques, particularly in cancer detection (Edem et al., 2020).

Protein Thiol Redox State Investigation : Cobley et al. (2019) utilized TCO-Tz Click PEGylation to investigate mitochondrial ATP synthase sub-unit alpha oxidation. Their research provides insights into reversible ATP-α-F1 oxidation, emphasizing the utility of TCO in probing protein thiol redox states (Cobley et al., 2019).

Radioisotope Cancer Therapy : Chao et al. (2018) explored the use of PEG-modified nanoscale coordination polymers for radioisotope cancer therapy. Their findings suggest that TCO can play a role in enhancing the efficacy of cancer treatments using radioisotopes (Chao et al., 2018).

Drug Activation and Delivery : Davies et al. (2019) demonstrated the use of bioorthogonal chemistry, including TCO, for the controlled activation of drugs. This approach is essential for targeted drug delivery and activation, showing the versatility of TCO in medicinal chemistry (Davies et al., 2019).

Mécanisme D'action

Target of Action

TCO-PEG4-Acid is a PEG-based linker used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound are therefore the E3 ubiquitin ligase and the target protein identified for degradation .

Mode of Action

This compound contains a TCO (trans-cycloctene) and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC . The TCO moiety is highly reactive with tetrazine in an inverse electron demand Diels Alder (IEDDA) reaction followed by a retro-DA reaction . This reaction forms a stable dihydropyridazine linkage .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase to a target protein, PROTACs like this compound can selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, this compound can lead to the degradation of specific proteins within cells .

Action Environment

The action of this compound is influenced by the chemical environment within cells. The IEDDA reaction between TCO and tetrazine is highly selective and has extremely fast kinetics , enabling the conjugation of two low abundance biopolymers in an aqueous and otherwise complex chemical environment . The hydrophilic PEG spacer in this compound also enhances its solubility in aqueous media , which could influence its action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

TCO-PEG4-Acid is highly reactive and is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, therefore, plays a crucial role in the formation of these PROTACs .

Cellular Effects

The effects of this compound on cells are primarily observed through its role in the formation of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound indirectly influences cell function by contributing to the degradation of specific proteins .

Molecular Mechanism

The molecular mechanism of this compound is based on its ability to react with amine-containing molecules . This reaction is used to create PROTACs, which bind to target proteins and E3 ubiquitin ligases . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

Its stability and reactivity make it a valuable tool in biochemical research .

Metabolic Pathways

This compound is involved in the synthesis of PROTACs

Transport and Distribution

Its role in the formation of PROTACs suggests that it may be distributed wherever these compounds are synthesized and utilized .

Subcellular Localization

Given its role in the formation of PROTACs, it is likely to be found wherever these compounds are synthesized and utilized .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNKSDUNMXNXDE-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)

![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)

![1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS]](/img/structure/B6361101.png)

![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)